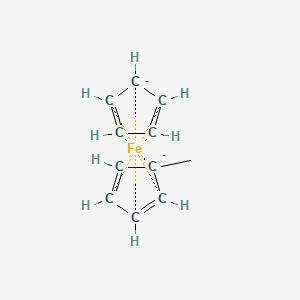
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is an organometallic compound that features a sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This compound is a derivative of ferrocene, which is a well-known organometallic compound. The presence of the 5-methyl group on one of the cyclopentadienyl rings introduces unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene typically involves the following steps:
Preparation of Cyclopenta-1,3-diene: Cyclopenta-1,3-diene can be obtained by cracking dicyclopentadiene at high temperatures (around 180°C) and collecting the monomer by distillation.
Preparation of 5-Methylcyclopenta-1,3-diene: This compound can be synthesized through various methods, including alkylation of cyclopentadiene or by using specific synthetic approaches such as the Pauson-Khand reaction.
Formation of the Iron Complex: The iron complex is formed by reacting iron(II) chloride with cyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium metal or sodium hydride.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene and its derivatives often involves the steam cracking of naphtha or coal tar distillation. The monomers are then purified and used in subsequent reactions to form the desired organometallic complexes .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentane derivatives.
Scientific Research Applications
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methylferrocene: Similar to this compound but with a methyl group on one of the cyclopentadienyl rings.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the synthesis of cyclopentadienyl derivatives.
Uniqueness
This compound is unique due to the presence of the 5-methyl group, which alters its electronic and steric properties compared to ferrocene and other similar compounds.
Properties
Molecular Formula |
C11H12Fe-2 |
|---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q2*-1; |
InChI Key |
FBUINTDNZBPHOO-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



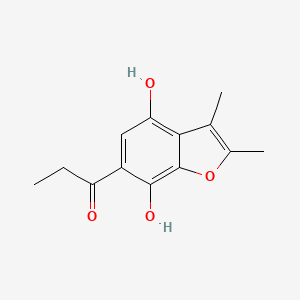
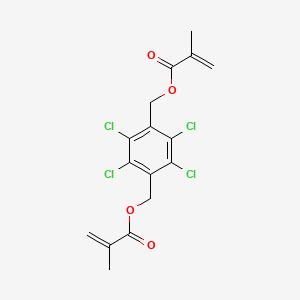
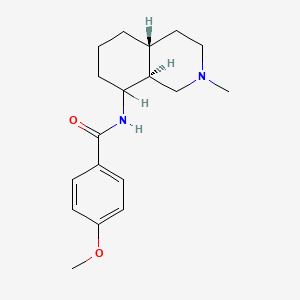
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
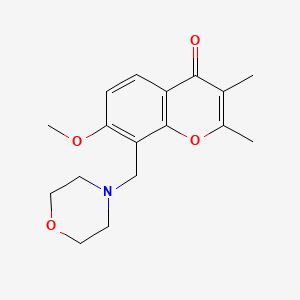
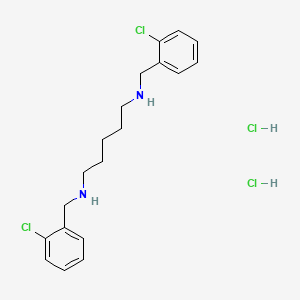
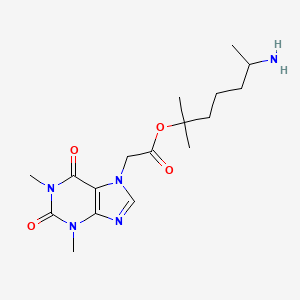
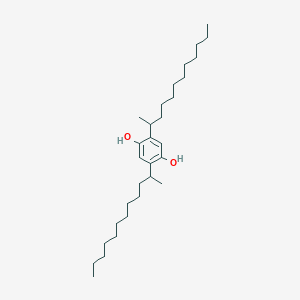
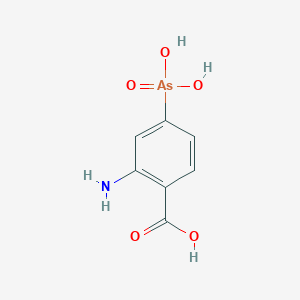
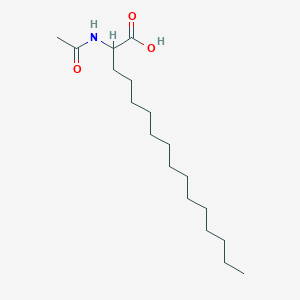
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)
